An In-depth Technical Guide to N,N'-bis-(propargyl-PEG4)-Cy5: A Versatile Tool for Bioconjugation and Targeted Protein Degradation
An In-depth Technical Guide to N,N'-bis-(propargyl-PEG4)-Cy5: A Versatile Tool for Bioconjugation and Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N'-bis-(propargyl-PEG4)-Cy5 is a bifunctional, fluorescent labeling reagent of significant interest in the fields of chemical biology, drug discovery, and molecular imaging. This molecule incorporates a bright, far-red cyanine 5 (Cy5) fluorophore, providing excellent spectral properties for sensitive detection with minimal background autofluorescence. The core utility of this compound lies in its two terminal propargyl groups, which serve as reactive handles for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." These propargyl groups are attached to the Cy5 core via flexible polyethylene glycol (PEG4) linkers, enhancing aqueous solubility and providing spatial separation between the dye and its conjugation target. This technical guide provides a comprehensive overview of the properties, applications, and experimental protocols related to N,N'-bis-(propargyl-PEG4)-Cy5, with a focus on its utility in fluorescent labeling of biomolecules and its role as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Core Properties and Specifications
N,N'-bis-(propargyl-PEG4)-Cy5 is a specialized chemical probe designed for high-specificity bioconjugation. Its key features are summarized below.
Data Presentation: Physicochemical and Spectroscopic Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₄₇H₆₃ClN₂O₈ | [1] |
| Molecular Weight | 819.48 g/mol | [2] |
| CAS Number | 2107273-08-3 | [2][3][4][5] |
| Appearance | (Typically) Dark blue solid | |
| Solubility | Soluble in DMSO, DMF, DCM; low solubility in water | [1] |
| Excitation Maximum (λex) | ~649 nm | [1] |
| Emission Maximum (λem) | ~667 nm | [1] |
| Molar Extinction Coefficient | ~232,000 cm⁻¹M⁻¹ at 649 nm | [1] |
| Storage Conditions | -20°C, protected from light and moisture | [1][4] |
Key Applications
The bifunctional nature of N,N'-bis-(propargyl-PEG4)-Cy5 makes it a versatile tool for a range of applications in life science research and drug development.
Fluorescent Labeling of Biomolecules
The primary application of this reagent is the fluorescent tagging of azide-modified biomolecules. Through the highly efficient and bioorthogonal CuAAC click reaction, the Cy5 fluorophore can be covalently attached to proteins, nucleic acids, lipids, or other molecules that have been metabolically, enzymatically, or chemically functionalized with an azide group. This enables a wide array of downstream applications, including:
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Live-Cell Imaging: Tracking the localization and dynamics of labeled biomolecules within living cells. The far-red emission of Cy5 is particularly advantageous for minimizing cellular autofluorescence.
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Single-Molecule Tracking: Observing the movement and behavior of individual molecules to understand complex biological processes such as protein-protein interactions and membrane dynamics.
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Flow Cytometry and Fluorescence Microscopy: Quantifying and visualizing labeled cells or subcellular components.
PROTAC Synthesis
N,N'-bis-(propargyl-PEG4)-Cy5 can serve as a fluorescent PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. In this context, one propargyl group can be conjugated to an E3 ligase ligand and the other to a target protein ligand, with the Cy5 core providing a means to track the PROTAC's distribution and engagement with its targets.
Experimental Protocols
General Protocol for Fluorescent Labeling of Azide-Modified Proteins
This protocol describes the covalent attachment of N,N'-bis-(propargyl-PEG4)-Cy5 to a protein that has been functionalized with azide groups.
Materials:
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Azide-modified protein of interest
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N,N'-bis-(propargyl-PEG4)-Cy5
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Copper(II) sulfate (CuSO₄)
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand
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Sodium ascorbate
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Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
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DMSO or DMF for dissolving the dye
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Size-exclusion chromatography (SEC) column for purification
Procedure:
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Reagent Preparation:
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Prepare a stock solution of N,N'-bis-(propargyl-PEG4)-Cy5 (e.g., 10 mM) in anhydrous DMSO or DMF.
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Prepare a stock solution of the azide-modified protein in the reaction buffer.
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Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water), THPTA (e.g., 250 mM in water), and sodium ascorbate (e.g., 500 mM in water).
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Click Reaction:
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In a microcentrifuge tube, combine the azide-modified protein with a 2-5 fold molar excess of N,N'-bis-(propargyl-PEG4)-Cy5.
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Add the THPTA solution to the reaction mixture to a final concentration of 1-5 mM.
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Add the CuSO₄ solution to a final concentration of 0.1-1 mM.
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Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
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Incubate the reaction for 1-4 hours at room temperature, protected from light.
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Purification:
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Purify the labeled protein from unreacted dye and other reaction components using a size-exclusion chromatography column (e.g., a desalting column) equilibrated with a suitable buffer (e.g., PBS).
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Collect the fractions containing the labeled protein, which can be identified by its characteristic blue color and by monitoring absorbance at 280 nm (for protein) and ~650 nm (for Cy5).
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Characterization and Storage:
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Confirm the successful conjugation and determine the degree of labeling using UV-Vis spectroscopy.
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Store the labeled protein under appropriate conditions (e.g., at 4°C or -80°C), protected from light.
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Conceptual Workflow for PROTAC Synthesis
This section outlines a conceptual workflow for the synthesis of a fluorescent PROTAC using N,N'-bis-(propargyl-PEG4)-Cy5 as a linker. This is a multi-step process that requires expertise in organic synthesis.
Logical Workflow:
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Synthesis of Azide-Functionalized Ligands: Synthesize or procure the target protein ligand and the E3 ligase ligand, each functionalized with an azide group.
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Sequential Click Reactions:
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Step 1: Mono-conjugation: React the azide-functionalized E3 ligase ligand with a sub-stoichiometric amount of N,N'-bis-(propargyl-PEG4)-Cy5 to favor the formation of a mono-alkyne intermediate. This reaction would be carried out using the CuAAC protocol described above. The product would be purified by chromatography (e.g., HPLC).
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Step 2: Second Conjugation: React the purified mono-alkyne intermediate with the azide-functionalized target protein ligand, again using the CuAAC protocol.
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Purification and Characterization: The final fluorescent PROTAC would be purified by preparative HPLC and its identity and purity confirmed by LC-MS and NMR spectroscopy.
Mandatory Visualizations
Diagram 1: Chemical Structure of N,N'-bis-(propargyl-PEG4)-Cy5
Caption: Molecular components of N,N'-bis-(propargyl-PEG4)-Cy5.
Diagram 2: Experimental Workflow for Fluorescent Labeling
Caption: Workflow for labeling biomolecules using click chemistry.
Diagram 3: Conceptual Signaling Pathway Investigation
Caption: Investigating receptor trafficking with a labeled ligand.
Conclusion
N,N'-bis-(propargyl-PEG4)-Cy5 is a powerful and versatile chemical tool for researchers in cell biology, drug discovery, and proteomics. Its bright, far-red fluorescence and bifunctional nature enable the straightforward and efficient labeling of a wide range of biomolecules through click chemistry. Furthermore, its potential application as a fluorescent linker in the development of trackable PROTACs opens up new avenues for studying and modulating protein degradation. The experimental protocols and conceptual workflows provided in this guide serve as a comprehensive resource for the effective utilization of this valuable reagent in cutting-edge scientific research.
